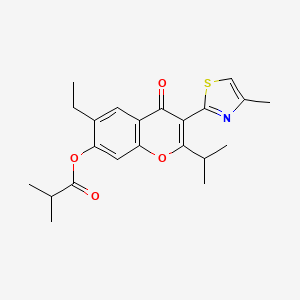

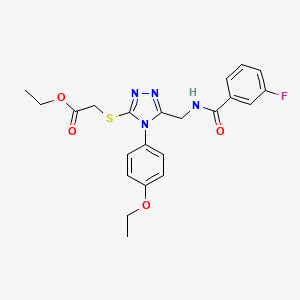

6-ethyl-2-isopropyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl isobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-2-isopropyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl isobutyrate is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the chromone family and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

Reaction with S-Methylisothiosemicarbazide Hydroiodide : A study by Vetyugova et al. (2018) investigated ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates' reaction with S-methylisothiosemicarbazide hydroiodide, producing various derivatives through refluxing in pyridine or ethanol. This reaction highlights the versatility of chromen-2-yl compounds in synthesizing heterocyclic structures, which could imply similar potential for the compound for generating bioactive derivatives Vetyugova et al., 2018.

Tetrathiafulvalene Derivatives Synthesis : The synthesis of ethylenedithio-tetrathiafulvalene derivatives, as described by Réthoré et al. (2005), involves amino alcohols bearing methyl or isopropyl substituents, leading to compounds with significant hydrogen bond networks and potential electrocrystallization applications. This research indicates the potential for synthesizing complex organic molecules with specific functional groups, which may extend to the synthesis of the compound Réthoré et al., 2005.

Poly(2-Oxazoline)s in Ethanol-Water Solvent Mixtures : Lambermont-Thijs et al. (2010) explored the solution behavior of poly(2-oxazoline)s, demonstrating the influence of side chains on their solubility and phase transition behaviors in solvent mixtures. This study underscores the importance of molecular side chains in determining the physical properties of polymers, which could be relevant for understanding the solubility and application potential of the compound in various solvents Lambermont-Thijs et al., 2010.

Potential Applications

Antibacterial Evaluation of Coumarin Derivatives : A novel series of coumarin derivatives showed significant antibacterial activity against various bacterial strains, as reported by Velpula et al. (2015). This suggests that structurally similar compounds, including the one , may have potential as antibacterial agents, pending further research Velpula et al., 2015.

Ionic Liquid-Promoted Synthesis : Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating their antimicrobial properties. This study illustrates the use of environmentally friendly synthesis methods for producing compounds with potential pharmaceutical applications, potentially including the synthesis and application of the compound Tiwari et al., 2018.

properties

IUPAC Name |

[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-2-propan-2-ylchromen-7-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-7-14-8-15-17(9-16(14)27-22(25)12(4)5)26-20(11(2)3)18(19(15)24)21-23-13(6)10-28-21/h8-12H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBPKRSTZUACOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)C(C)C)OC(=C(C2=O)C3=NC(=CS3)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-2-isopropyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl isobutyrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)

![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2954594.png)

![1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2954595.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2954602.png)

![Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2954605.png)

![Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2954608.png)

![N,N-dimethyl-2-{[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2954609.png)

![N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2954611.png)